2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Description
2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C8H5F3N2OS2 and its molecular weight is 266.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to their diverse biological activities
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives , the effects could range from antimicrobial to anticancer effects, depending on the specific targets and mode of action of the compound.
Biological Activity
The compound 2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative known for its diverse biological activities. Thiazole compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a trifluoromethyl group and two thiazole rings, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Thiazole derivatives are also recognized for their potential anticancer effects:
- Case Study : A study demonstrated that a related thiazole compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may similarly influence cancer cell viability.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds is another area of interest:
- Research Findings : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro. This activity may be attributed to the modulation of NF-kB signaling pathways.
Research Findings and Data Tables
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits TNF-alpha production |
Case Studies
-
Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
-
Anticancer Mechanism
- In a controlled experiment, this compound was tested on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer properties.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS2/c9-8(10,11)4-2-15-6(12-4)1-7-13-5(14)3-16-7/h2-3,14H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRYHYMUFXCYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC2=NC(=CS2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.